![molecular formula C20H21NO6 B5121590 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid CAS No. 5973-52-4](/img/structure/B5121590.png)
5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid
Übersicht
Beschreibung
5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid (abbreviated as BPAI) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. BPAI is a derivative of isophthalic acid and is commonly used as a building block in the synthesis of various polymers and materials. In
Wirkmechanismus
The mechanism of action of 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid is not well understood. However, it is believed that 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid interacts with cellular membranes and alters their properties, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid can inhibit the growth of cancer cells and induce apoptosis. 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid can reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid is also stable under various conditions and can be stored for long periods of time. However, 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid has some limitations for lab experiments. It is insoluble in water and some organic solvents, making it difficult to work with. 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid also has a low solubility in biological fluids, which may limit its potential applications in drug delivery.
Zukünftige Richtungen
There are several future directions for the research on 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid. One potential direction is the synthesis of 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid-based polymers with improved properties such as biodegradability and biocompatibility. Another direction is the development of 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid-based drug delivery systems for the treatment of various diseases. Further studies are also needed to understand the mechanism of action of 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid and its potential applications in biomedical engineering.
Synthesemethoden
5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid can be synthesized through a two-step process. The first step involves the reaction of isophthalic acid with 2-sec-butylphenol in the presence of a catalyst such as sulfuric acid. This reaction produces 2-sec-butylphenoxyisophthalic acid. The second step involves the reaction of 2-sec-butylphenoxyisophthalic acid with acetic anhydride in the presence of a catalyst such as pyridine. This reaction produces 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid.
Wissenschaftliche Forschungsanwendungen
5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid has been extensively studied for its potential applications in various fields such as materials science, drug delivery, and biomedical engineering. 5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid can be used as a building block in the synthesis of various polymers such as polyesters, polyamides, and polyurethanes. These polymers have unique properties such as high thermal stability, good mechanical properties, and biocompatibility, making them suitable for various applications such as tissue engineering and drug delivery.
Eigenschaften
IUPAC Name |
5-[[2-(2-butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-3-12(2)16-6-4-5-7-17(16)27-11-18(22)21-15-9-13(19(23)24)8-14(10-15)20(25)26/h4-10,12H,3,11H2,1-2H3,(H,21,22)(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHAEMLLYXERQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387043 | |
Record name | 5-[[2-(2-butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[2-(2-Butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid | |
CAS RN |
5973-52-4 | |
Record name | 5-[[2-(2-butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.